(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-5-9-14-15(13)20(2)17(23-14)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLNGNEKPNBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of appropriate starting materials to form the benzothiazole ring.
Bromination: Introduction of the bromine atom at the desired position on the benzene ring.
Amidation: Coupling of the benzothiazole derivative with an appropriate amine to form the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of new materials and chemical entities. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it valuable for creating diverse derivatives.
Material Applications
In material science, (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is explored for its potential use in the synthesis of advanced materials, including polymers and nanocomposites. The incorporation of benzothiazole moieties can enhance the optical and electronic properties of materials, making them suitable for applications in electronics and photonics.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 100 | 99 |
| Control | 250 | 98 |
These results suggest its promising application in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 4.5 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Binding : Modulating signaling pathways critical for cell survival.
- Reactive Oxygen Species Generation : Inducing oxidative stress leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiazole derivatives, including (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrated significant activity against resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Research
In a series of anticancer assays, this compound showed selective cytotoxicity against breast cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity suggests potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to diverse biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Solubility : The 4-ethoxy group in the target compound may increase hydrophilicity relative to alkyl-substituted analogues (e.g., 7a with 3-ethyl) .
- Steric Hindrance : The 3-methyl group on the benzothiazole ring introduces steric bulk, which could limit rotational freedom compared to unsubstituted derivatives like 3ar .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison of Selected Compounds
Key Observations :
- IR Spectroscopy : The target compound’s carbonyl stretches are expected near 1680–1700 cm⁻¹, similar to 4g’s dual C=O peaks at 1690 and 1638 cm⁻¹ .
- Mass Spectrometry : Halogenated analogues (e.g., bromo or chloro derivatives) typically show [M⁺] peaks with isotopic patterns, as seen in brominated quinazoline derivatives in .
- ¹H NMR : The ethoxy group in the target compound would produce a quartet near δ 1.4 (CH₃) and a triplet near δ 4.3 (OCH₂), distinguishing it from methyl- or alkyl-substituted analogues .
Biological Activity
(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a condensation reaction between 4-ethoxy-3-methylbenzo[d]thiazole and an appropriate amine under controlled conditions. The product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the expected structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. The compound exhibits significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 100 | 99 |
| 2 | 250 | 98 |
This suggests a promising application in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis reveals that modifications to the benzothiazole moiety can enhance its efficacy against specific cancer types .
The mechanism by which (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It has been suggested that the compound interacts with specific receptors, modulating signaling pathways critical for cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole, including the compound , showed significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The research emphasized the need for further exploration into the clinical applications of these compounds as alternative antimicrobial agents .
- Cytotoxicity in Cancer Cells : Another investigation reported that (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Q. What are the common synthetic routes for (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions to form the benzothiazole core, followed by bromination and condensation with a benzamide precursor. Key steps include nucleophilic substitution for bromine introduction and Schlenk techniques for imine formation .
Q. How do the structural features of this compound influence its reactivity?
The bromine atom at the 3-position enhances electrophilic substitution potential, while the ethoxy and methyl groups on the benzothiazole ring modulate steric and electronic properties. The ylidene moiety allows tautomerism, enabling interactions with biological targets via hydrogen bonding or π-π stacking .
Q. What preliminary biological assays are recommended for screening its activity?
Begin with antimicrobial (e.g., MIC against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines). Use concentrations ranging from 1–100 μM and validate purity via HPLC (>95%) to avoid false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in multi-step synthesis?
- Temperature: Maintain 0–5°C during bromination to minimize side products.
- Catalysts: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling if further functionalization is needed.
- Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility during condensation steps .
Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
Discrepancies may stem from assay variability (e.g., cell line selection) or impurities. Mitigate by:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests).
- Conducting LC-MS to confirm compound integrity post-assay .
Methodological Challenges and Solutions
Q. What techniques confirm the E-configuration of the ylidene group?
- X-ray crystallography: Resolve molecular geometry (e.g., dihedral angles between benzothiazole and benzamide planes).
- NOESY NMR: Detect spatial proximity of substituents to confirm stereochemistry .
Q. How can metabolic stability be assessed for pharmacological applications?
- In vitro microsomal assays: Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).
- LC-HRMS: Identify Phase I metabolites (oxidation, dealkylation) and Phase II conjugates .
Comparative and Mechanistic Analysis
Q. How does bromine substitution compare to chloro/fluoro analogs in bioactivity?
Bromine’s larger atomic radius enhances hydrophobic interactions, improving membrane permeability. In contrast, fluoro analogs show higher electronegativity but lower steric bulk, altering target selectivity (e.g., IC₅₀ values vary by 10–100× in kinase inhibition assays) .
Q. What mechanisms underlie its potential enzyme inhibition?
- Competitive inhibition: Bromine and benzamide groups compete with ATP for binding pockets in kinases.
- Allosteric modulation: Ethoxy groups induce conformational changes in receptor binding sites, as shown in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
